molecular formula C10H12N2O B046738 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide CAS No. 112794-29-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Cat. No. B046738
M. Wt: 176.21 g/mol
InChI Key: JFMNKDRNEZZRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a compound that has attracted interest due to its presence in several peptide-based drugs and its role as a core structural element in various biologically active compounds. Its synthesis and properties are significant for medicinal chemistry and organic synthesis research.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide and its derivatives has been approached through multiple methods. The use of niobium pentachloride for the conversion of carboxylic acids to carboxamides provides a practical method under mild conditions, specifically for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline structures (Nery et al., 2003). Additionally, diverse synthetic approaches, including the Pictet-Spengler and Bischler-Nepieralski reactions, alongside newer methods like enyne metathesis and [2+2+2] cycloaddition, have been utilized for constructing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives (Kotha et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives plays a critical role in their biological activity. Structural analysis and optimization have led to the synthesis of highly potent derivatives, emphasizing the importance of the Tic core in medicinal chemistry. The detailed account of synthetic approaches provides insights into the molecular complexity and versatility of this compound.

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives involves various reactions, including isocyanide-based three-component reactions for the synthesis of carboxylic acid derivatives (Schuster et al., 2010). These reactions highlight the compound's ability to undergo transformations that are useful in synthesizing a wide range of bioactive molecules.

Scientific Research Applications

  • Functionalization of Tetrahydroisoquinoline : It is used for the N and C1 functionalization of tetrahydroisoquinoline, allowing for the creation of compounds with isocyanide and carboxylic acid in good to excellent yields (Ngouansavanh & Zhu, 2007).

  • Inhibitor of Human Eg5 : This compound acts as a potent inhibitor of human Eg5, a kinesin-like motor protein, and demonstrates good anti-proliferative activity in A2780 cells, which are often used in cancer research (Tarby et al., 2006).

  • Synthesis of Natural Products and Synthetic Drugs : It has been utilized in the synthesis of natural products, synthetic drugs, and enantiomers of biologically active compounds, specifically AMPA-antagonists (Mons et al., 2014).

  • Potential as Antipsychotic Agents : 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide derivatives show promise as antipsychotic agents by binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).

  • Dopamine D3 Receptor Antagonists : Derivatives of this compound are potent and selective dopamine D3 receptor antagonists, showing improved selectivity and affinities in low nanomolar concentrations (Mach et al., 2004).

  • Solid-Phase Synthesis : The compound is used in solid-phase synthesis involving support-bound tyrosine esters in the Pictet-Spengler reaction, useful for developing new chemotypes (Kane et al., 2004).

  • Synthesis of 3,4-Dihydroisoquinolines : It is an effective route for the synthesis of functionalized 3,4-dihydroisoquinolines, leading to the creation of 3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-4-o (Lee et al., 2012).

  • Catalytic Asymmetric Synthesis : Novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds have applications in the total synthesis of alkaloid natural products (Liu et al., 2015).

  • C(1)-Functionalization of Tetrahydroisoquinolines : This compound is an important structural motif in various natural products and therapeutic lead compounds, acting as a precursor for diverse alkaloids with biological activities (Kaur & Kumar, 2020).

  • Potential Pharmaceutical Agents : Substituted 1,2,3,4-tetrahydroisoquinolines are explored as potential pharmaceutical agents with antitumor and antimicrobial activities (Redda et al., 2010).

  • Contractile Activity in Smooth Muscle : Some derivatives have been found to possess contractile activity against guinea pig's gastric smooth muscle preparations (Ivanov et al., 2011).

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors : Quotine-8-carboxamides, a class of these derivatives, are new PARP-1 inhibitors with potential therapeutic activities (Lord et al., 2009).

  • Three-Component Reactions : Its synthesis via isocyanide-based, three-component reactions is used in various scientific research applications (Schuster et al., 2010).

  • Biologically Relevant Compounds Synthesis : The rearrangement of certain derivatives leads to the synthesis of compounds interesting from a biological perspective (Sirakanyan et al., 2015).

  • Growth Hormone Secretagogues : Certain carboxamides derived from this compound are potent growth hormone secretagogues, significantly increasing plasma GH levels in animal models (Li et al., 2005).

  • Total Syntheses of Alkaloids : This compound is used in the total syntheses of alkaloids like alangiobussine and alangiobussinine (Ambule et al., 2019).

Future Directions

The compound has been used in trials studying Malaria . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

CAS RN

112794-29-3
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112794-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Citations

For This Compound
153
Citations
C Liang, H Hao, X Wu, Z Li, J Zhu, C Lu… - European journal of …, 2016 - Elsevier
Heat shock protein 90 (Hsp90) is an attractive chemotherapeutic target for antitumor drug development. Herein, we reported the design and synthesis of two series of novel N-(5-chloro-2…
Number of citations: 16 www.sciencedirect.com
RA Al-Horani, AY Mehta, UR Desai - European journal of medicinal …, 2012 - Elsevier
Direct inhibition of coagulation factor Xa (FXa) carries significant promise for developing effective and safe anticoagulants. Although a large number of FXa inhibitors have been studied, …
Number of citations: 29 www.sciencedirect.com
R Liu, L Liu, X Yang, H Fang - Bioorganic Chemistry, 2019 - Elsevier
Bcl-2 family proteins play a vital role for cancer cell in escaping apoptosis, and small-molecule anti-apoptotic Bcl-2 protein inhibitors have been developed as new anticancer therapies. …
Number of citations: 11 www.sciencedirect.com
X Zhang, J Zhang, L Zhang, J Feng, Y Xu… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed, synthesized and assayed for their activities against aminopeptidase N (APN/CD13) and …
Number of citations: 10 www.sciencedirect.com
PW Ondachi, CM Kormos, SP Runyon… - Journal of medicinal …, 2018 - ACS Publications
Past studies have shown that it has been difficult to discover and develop potent and selective κ opioid receptor antagonists, particularly compounds having potential for clinical …
Number of citations: 10 pubs.acs.org
Y Zhang, J Feng, C Liu, L Zhang, J Jiao, H Fang… - Bioorganic & medicinal …, 2010 - Elsevier
Histone deacetylases (HDACs) are enzymes involved in tumor genesis and development. Herein, we report a novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid …
Number of citations: 66 www.sciencedirect.com
CM Kormos, PW Ondachi, SP Runyon… - Journal of medicinal …, 2018 - ACS Publications
Animal pharmacological studies suggest that potent and selective κ opioid receptor antagonists have potential as pharmacotherapies targeting depression, anxiety, and substance …
Number of citations: 6 pubs.acs.org
X Fang, Y Yin, YT Chen, L Yao, B Wang… - Journal of medicinal …, 2010 - ACS Publications
Rho kinase (ROCK) is a promising drug target for the treatment of many diseases including hypertension, multiple sclerosis, cancer, and glaucoma. The structure−activity relationships (…
Number of citations: 66 pubs.acs.org
M Ohta, K Takahashi, M Kasai, Y Shoji… - Chemical and …, 2010 - jstage.jst.go.jp
To find a novel acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with anti-lipid peroxidative activity, a series of tetrahydroisoquinoline derivatives were synthesized and evaluated. …
Number of citations: 5 www.jstage.jst.go.jp
Z Liu, S Gu, X Zhu, M Liu, Z Cao, P Qiu, S Li… - European Journal of …, 2022 - Elsevier
Annual unpredictable efficacy of vaccines, coupled with emerging drug resistance, underlines the development of new antiviral drugs to treat influenza infections. The N-terminal …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.